molecular formula C11H12N2O4S B2516514 C11H12N2O4S CAS No. 1018577-95-1

C11H12N2O4S

Cat. No.: B2516514
CAS No.: 1018577-95-1
M. Wt: 268.29
InChI Key: FTYPKCPWRASREP-UHFFFAOYSA-N
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Description

The compound with the chemical formula C11H12N2O4S N-Ethyl-5-phenylisoxazolium-3’-sulfonate . This organic compound is a white crystalline powder that is soluble in water and common organic solvents. It is primarily used as a reagent catalyst in organic synthesis, promoting various important organic conversion reactions .

Scientific Research Applications

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid was not found in the search results. Safety data sheets typically provide information on the potential hazards of a substance, including its reactivity, health hazards, protective measures, and safety precautions for handling, storing, and transporting the substance .

Preparation Methods

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be synthesized through a series of chemical steps. The preparation involves the sulfonation of isoxazole. The specific steps include:

Chemical Reactions Analysis

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions are common, where different substituents replace the existing groups on the compound.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be compared with other similar compounds, such as:

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: stands out due to its specific solubility properties and its effectiveness as a reagent catalyst in a wide range of organic synthesis reactions.

Properties

IUPAC Name

3-[(3-cyanophenyl)sulfamoyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-8(11(14)15)7-18(16,17)13-10-4-2-3-9(5-10)6-12/h2-5,8,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYPKCPWRASREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC=CC(=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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